1,1-Difluoroetano

Descripción general

Descripción

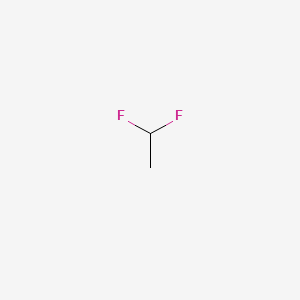

1,1-Difluoroethane is an organofluorine compound with the chemical formula C₂H₄F₂. It is a colorless gas commonly used as a refrigerant, often listed as R-152a or HFC-152a. It is also utilized as a propellant in aerosol sprays and gas duster products. This compound is considered an environmentally friendly alternative to chlorofluorocarbons due to its zero ozone depletion potential and lower global warming potential .

Aplicaciones Científicas De Investigación

1,1-Difluoroethane has several scientific research applications:

Chemistry: Used as a refrigerant and propellant in aerosol sprays.

Biology: Studied for its effects on the central nervous system when used as an inhalant.

Medicine: Investigated for its potential use in inhalation therapy and as an anesthetic agent.

Industry: Widely used in electronic cleaning products and as a refrigerant in various cooling systems.

Mecanismo De Acción

Target of Action

The primary targets of 1,1-Difluoroethane are the glutamate and gamma-aminobutyric acid receptors in the central nervous system . These receptors play a crucial role in neurotransmission, with glutamate acting as an excitatory neurotransmitter and gamma-aminobutyric acid serving as an inhibitory neurotransmitter .

Mode of Action

1,1-Difluoroethane interacts with its targets, the glutamate and gamma-aminobutyric acid receptors, leading to central nervous system depression . This interaction results in a range of effects, including confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .

Biochemical Pathways

It is known that the compound’s interaction with glutamate and gamma-aminobutyric acid receptors disrupts normal neurotransmission in the central nervous system . This disruption can lead to a variety of downstream effects, including altered mental status and impaired motor function .

Pharmacokinetics

1,1-Difluoroethane is rapidly absorbed through the lungs following inhalation . The onset of central nervous system depressant effects occurs within seconds, and the duration may only last minutes . Concentrations of 1,1-Difluoroethane dissipate rapidly, but the compound has been detected in blood specimens collected up to 3 hours after exposure .

Result of Action

The molecular and cellular effects of 1,1-Difluoroethane’s action include central nervous system depression, which can lead to confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness . In severe cases, death may result even after the first use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Difluoroethane. This can lead to a decrease in air concentration, which can be fatal . Additionally, if released into the environment, 1,1-Difluoroethane may rapidly volatilize from soil surfaces to the atmosphere or leach through soil possibly into groundwater .

Análisis Bioquímico

Biochemical Properties

1,1-Difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is metabolized by cytochrome P-450 enzymes, particularly CYP-2E1, which converts it to fluoroacetate via an aldehyde or acyl fluoride intermediate . This interaction can lead to the inhibition of certain enzymatic activities, affecting metabolic processes.

Cellular Effects

1,1-Difluoroethane has significant effects on various cell types and cellular processes. It can cause central nervous system depression, leading to symptoms such as confusion, lethargy, and impaired motor coordination . At the cellular level, it influences cell signaling pathways and gene expression, potentially leading to cellular toxicity and apoptosis .

Molecular Mechanism

The molecular mechanism of 1,1-Difluoroethane involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Difluoroethane can vary over time. It is rapidly absorbed through the lungs and exerts its central nervous system depressant effects within seconds . These effects are short-lived, typically lasting only a few minutes. Long-term exposure can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,1-Difluoroethane in animal models vary with dosage. At low doses, it may cause mild central nervous system depression, while higher doses can lead to severe toxicity and even death . Studies have shown that it can cause myocardial sensitization to catecholamines, leading to fatal arrhythmias at high doses .

Metabolic Pathways

1,1-Difluoroethane is metabolized primarily by cytochrome P-450 enzymes, with CYP-2E1 playing a significant role . The metabolic pathway involves the conversion of 1,1-Difluoroethane to fluoroacetate, which can inhibit the citric acid cycle by blocking aconitase activity . This inhibition can lead to a buildup of citrate and other metabolites, disrupting cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,1-Difluoroethane is rapidly distributed due to its high volatility . It is primarily transported through the bloodstream and can accumulate in fatty tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily .

Subcellular Localization

1,1-Difluoroethane’s subcellular localization is influenced by its chemical properties. It can accumulate in lipid-rich compartments such as cell membranes and organelles . This localization can affect its activity and function, potentially leading to cellular toxicity and disruption of normal cellular processes .

Métodos De Preparación

1,1-Difluoroethane is synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene. The reaction proceeds as follows: [ \text{HC≡CH} + 2 \text{HF} \rightarrow \text{CH₃CHF₂} ] The intermediate in this process is vinyl fluoride (C₂H₃F), which is the monomeric precursor to polyvinyl fluoride .

Industrial production methods involve liquid phase fluorination of acetylene using anhydrous hydrogen fluoride in the presence of a composite catalyst. The catalyst is a mixture of Lewis acid, rare earth phosphate, and rare earth sulfonate .

Análisis De Reacciones Químicas

1,1-Difluoroethane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form carbon dioxide and hydrogen fluoride.

Reduction: Can be reduced to ethane under specific conditions.

Substitution: Undergoes halogenation reactions where hydrogen atoms are replaced by halogen atoms.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Oxygen or ozone.

Reducing agents: Hydrogen gas in the presence of a catalyst.

Halogenating agents: Chlorine or bromine.

Major products formed from these reactions include carbon dioxide, hydrogen fluoride, ethane, and various halogenated derivatives .

Comparación Con Compuestos Similares

1,1-Difluoroethane is compared with other similar compounds such as:

1,2-Difluoroethane: Similar in structure but differs in the position of fluorine atoms. It has different physical and chemical properties.

Chlorofluorocarbons (CFCs): Unlike CFCs, 1,1-Difluoroethane has zero ozone depletion potential and a lower global warming potential.

Hydrofluorocarbons (HFCs): Other HFCs like R-134a have higher global warming potentials compared to 1,1-Difluoroethane.

1,1-Difluoroethane stands out due to its favorable environmental properties and its versatility in various applications.

Actividad Biológica

1,1-Difluoroethane (HFC-152a) is a halogenated hydrocarbon commonly used as a propellant in aerosol products and as a refrigerant. Its biological activity has been the subject of various studies, focusing on its toxicokinetics, potential health effects, and mechanisms of action. This article provides a detailed overview of the biological activity of 1,1-difluoroethane, supported by data tables, case studies, and research findings.

Toxicokinetics

The toxicokinetics of 1,1-difluoroethane were explored in a study involving healthy volunteers exposed to varying concentrations (0, 200, or 1000 ppm) for two hours. The results indicated that the compound was rapidly absorbed into the bloodstream, with peak blood levels reaching 7.4 μM at 200 ppm and 34.3 μM at 1000 ppm shortly after exposure. The elimination of the compound from the body was also rapid, as evidenced by the parallel decrease in blood levels and exhaled air concentrations post-exposure .

Table 1: Toxicokinetic Data from Exposure Study

| Exposure Level (ppm) | Peak Blood Level (μM) | Urinary Fluoride Excretion (μmol) |

|---|---|---|

| 0 | - | - |

| 200 | 7.4 | Not significant |

| 1000 | 34.3 | 20 |

Cardiac Sensitization

Research has shown that while 1,1-difluoroethane does not induce spontaneous cardiac arrhythmia in mice, it can sensitize the heart to epinephrine in certain experimental conditions. This effect raises concerns about potential cardiac complications in humans, particularly under conditions of stress or concurrent stimulant use .

Genotoxicity

The genotoxic potential of 1,1-difluoroethane has been investigated through various assays. Most studies reported negative results regarding mutagenicity; however, an in vitro chromosome aberration test in human lymphocytes showed weakly positive results. This suggests that while significant genotoxic effects are unlikely, further evaluation is warranted .

Acute Psychosis

A notable case report described an instance of acute psychosis following inhalation of 1,1-difluoroethane. The patient exhibited psychotic symptoms that resolved with antipsychotic treatment. This case underscores the potential for serious neuropsychiatric effects associated with inhalant abuse among adolescents and young adults .

Pneumopericardium

Another rare case linked inhalation of 1,1-difluoroethane to pneumopericardium—a condition characterized by air accumulation in the pericardial cavity. This case highlights severe complications arising from recreational use of the compound, emphasizing its risks beyond typical respiratory effects .

The metabolism of 1,1-difluoroethane appears to involve cytochrome P450 enzymes, particularly CYP-2E1. While one study did not identify any significant metabolites in urine samples post-exposure, it noted an increase in urinary fluoride levels following high-dose exposure. This indicates some metabolic processing may occur despite the low overall metabolism of the compound .

Propiedades

IUPAC Name |

1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNPZTNLOVBDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2 | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024050 | |

| Record name | 1,1-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

< -50 °C (open cup), Flammable gas | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

75-37-6 | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B1U8K2ME0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-179 °F (USCG, 1999), -118.6 °C, -117 °C | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1-difluoroethane?

A1: 1,1-Difluoroethane has the molecular formula CH3CHF2 and a molecular weight of 66.05 g/mol. []

Q2: Are there any spectroscopic data available for 1,1-difluoroethane?

A2: Yes, researchers have studied the far-infrared (FIR) spectrum of 1,1-difluoroethane using synchrotron radiation, providing detailed information about its vibrational modes and rotational constants. [] Additionally, studies have investigated its optical pumping by CO2 and N2O lasers, leading to the identification of numerous FIR laser lines. []

Q3: What are the common applications of 1,1-difluoroethane?

A3: 1,1-Difluoroethane (HFC-152a) is primarily used as a propellant in aerosol products, such as dust removers, and as a refrigerant. It is also considered a potential replacement for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in certain applications. [, , ]

Q4: Are there any stability concerns with using 1,1-difluoroethane in specific applications?

A4: While generally stable, the stability of 1,1-difluoroethane can be affected by high temperatures. For instance, at temperatures above 600 °C, it undergoes thermal decomposition, primarily yielding vinyl fluoride and hydrogen fluoride. [, ]

Q5: Can 1,1-difluoroethane be synthesized using catalytic processes?

A5: Yes, 1,1-difluoroethane can be produced by reacting acetylene and hydrogen fluoride in the presence of various catalysts. Traditionally, mercury-based catalysts were used, but they faced challenges such as high cost, low yields, and environmental concerns. [] Research has shown that chromium oxide and chromium salt catalysts offer improved efficiency and cost-effectiveness for this reaction. []

Q6: Are there alternative catalysts for 1,1-difluoroethane production?

A6: More recently, research has explored the use of high-surface-area magnesium fluoride as a catalyst for the dehydrofluorination of 1,1-difluoroethane to produce vinyl fluoride. This method shows promise for achieving efficient conversion at lower temperatures compared to commercial processes. []

Q7: Have computational methods been used to study 1,1-difluoroethane?

A7: Yes, computational chemistry has been employed to study various aspects of 1,1-difluoroethane. For example, researchers have used the MNDO method to investigate the formation and reactivity of the CH3-CF2 radical during the pyrolysis of 1,1-difluoroethane. [] Additionally, molecular simulations and calculations have been used to determine properties such as the second virial coefficient of 1,1-difluoroethane, providing valuable data for understanding its thermodynamic behavior. []

Q8: Is 1,1-difluoroethane considered toxic?

A8: While generally considered less toxic than CFCs, 1,1-difluoroethane can pose health risks, particularly through inhalation abuse. It has been linked to various adverse effects, including cardiac arrhythmia, multi-organ failure, and even death. [, , , , ]

Q9: How is 1,1-difluoroethane detected and quantified in biological samples?

A9: Gas chromatography coupled with mass spectrometry (GC/MS) or a flame ionization detector (GC/FID) is commonly used to detect and quantify 1,1-difluoroethane in biological samples, such as blood, tissues, and vitreous humor. These methods offer high sensitivity and selectivity for analyzing volatile organic compounds like 1,1-difluoroethane. [, ]

Q10: What is the environmental impact of 1,1-difluoroethane?

A10: Despite being considered an ozone-friendly alternative to CFCs, 1,1-difluoroethane is a greenhouse gas, contributing to global warming. [] Monitoring its atmospheric concentrations and understanding its sources and sinks are crucial for assessing its environmental impact and informing mitigation strategies. []

Q11: Are there any viable alternatives to 1,1-difluoroethane?

A11: Research is actively exploring alternative refrigerants to replace 1,1-difluoroethane due to its environmental impact. Promising candidates include mixtures of difluoromethane (R32), 2,3,3,3-tetrafluoroprop-1-ene (R1234yf), and propane (R290). These alternatives offer comparable performance while minimizing the environmental footprint. [, , ]

Q12: What research infrastructure and resources are available for studying 1,1-difluoroethane?

A12: A global network of atmospheric monitoring stations, such as AGAGE (Advanced Global Atmospheric Gases Experiment) and SOGE (System of Observation of Halogenated Greenhouse Gases in Europe), continuously measure the atmospheric concentrations of 1,1-difluoroethane and other trace gases. [, ] These data, combined with sophisticated atmospheric transport models, provide valuable insights into the global distribution, sources, and sinks of 1,1-difluoroethane, facilitating comprehensive environmental impact assessments and informing policy decisions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.